molecular formula C6H10O2 B130720 3,3-Dimethyl-2-acetyloxirane CAS No. 142532-82-9

3,3-Dimethyl-2-acetyloxirane

Cat. No. B130720
M. Wt: 114.14 g/mol
InChI Key: NNQKVIBIXATSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-acetyloxirane, also known as DAMO, is an organic compound with the chemical formula C6H10O2. It is a colorless liquid with a fruity odor and is widely used in various scientific research applications. DAMO is a highly reactive epoxide that can undergo ring-opening reactions and has been used in the synthesis of various organic compounds.

Mechanism Of Action

3,3-Dimethyl-2-acetyloxirane is a highly reactive epoxide that can undergo ring-opening reactions. The mechanism of action of 3,3-Dimethyl-2-acetyloxirane involves the attack of a nucleophile on the epoxide ring, resulting in the opening of the ring and the formation of a new carbon-oxygen bond. This mechanism has been extensively studied in organic chemistry and has led to the development of various organic compounds.

Biochemical And Physiological Effects

3,3-Dimethyl-2-acetyloxirane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered to be relatively safe for use in scientific research.

Advantages And Limitations For Lab Experiments

The advantages of using 3,3-Dimethyl-2-acetyloxirane in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations of using 3,3-Dimethyl-2-acetyloxirane include its high cost, limited availability, and potential hazards associated with its use.

Future Directions

There are several future directions for the use of 3,3-Dimethyl-2-acetyloxirane in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. 3,3-Dimethyl-2-acetyloxirane can also be used as a crosslinking agent in the preparation of new polymers. Further studies are needed to explore the full potential of 3,3-Dimethyl-2-acetyloxirane in various scientific research applications.
Conclusion:
In conclusion, 3,3-Dimethyl-2-acetyloxirane is a highly reactive epoxide that has been widely used in scientific research. Its unique chemical properties have led to the development of various organic compounds and have opened up new avenues for research. While the full potential of 3,3-Dimethyl-2-acetyloxirane is yet to be explored, it is clear that it has a significant role to play in the field of organic chemistry and scientific research.

Synthesis Methods

3,3-Dimethyl-2-acetyloxirane can be synthesized through the reaction of 3,3-dimethyl-1-butene with peracetic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 3,3-Dimethyl-2-acetyloxirane is a crucial step in the preparation of various organic compounds.

Scientific Research Applications

3,3-Dimethyl-2-acetyloxirane has been widely used in scientific research due to its unique chemical properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 3,3-Dimethyl-2-acetyloxirane has also been used as a crosslinking agent in the preparation of epoxy resins.

properties

IUPAC Name

1-(3,3-dimethyloxiran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(7)5-6(2,3)8-5/h5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQKVIBIXATSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(O1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032222
Record name 3,4-Epoxy-4-methylpentan-2-one
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Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-acetyloxirane

CAS RN

4478-63-1
Record name 1-(3,3-Dimethyl-2-oxiranyl)ethanone
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Record name 2-Pentanone, 3,4-epoxy-4-methyl-
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Record name 3,4-Epoxy-4-methylpentan-2-one
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